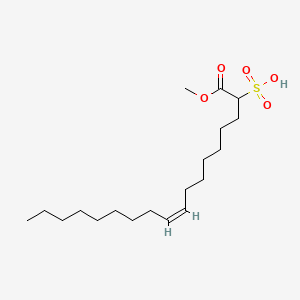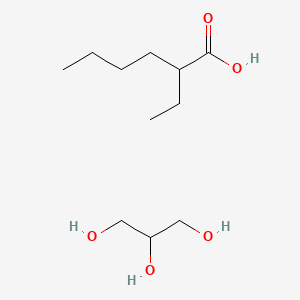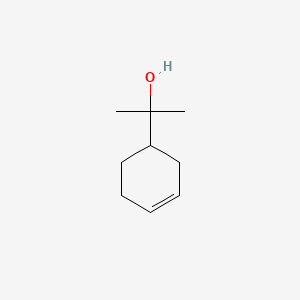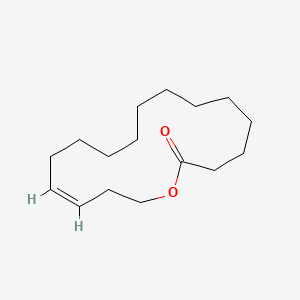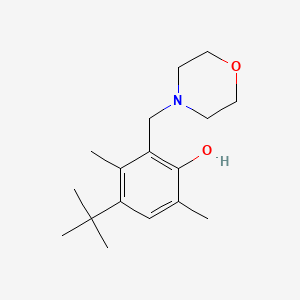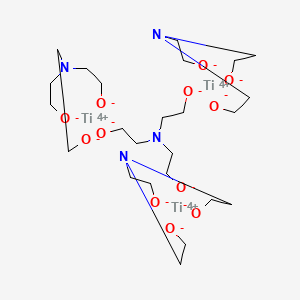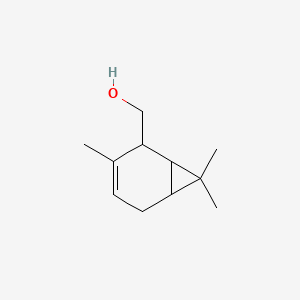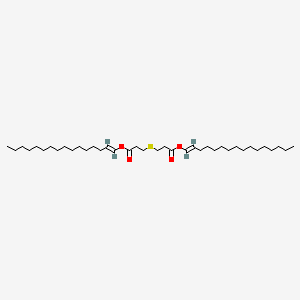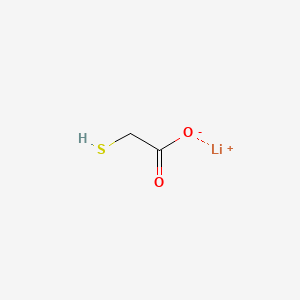
Lithium mercaptoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium mercaptoacetate, also known as lithium thioglycolate, is a chemical compound with the formula LiSCH₂CO₂. It is the lithium salt of mercaptoacetic acid (thioglycolic acid). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium mercaptoacetate can be synthesized through the neutralization of mercaptoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent.
Industrial Production Methods: In industrial settings, this compound is produced by reacting mercaptoacetic acid with lithium carbonate or lithium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting solution is then concentrated and crystallized to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted mercaptoacetates.
Scientific Research Applications
Chemistry: Lithium mercaptoacetate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used in the preparation of metal complexes.
Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It is also used in the preparation of thiolated biomolecules.
Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also used in the formulation of hair care products, such as hair straighteners and depilatories.
Mechanism of Action
Lithium mercaptoacetate exerts its effects primarily through its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including those involved in redox regulation and signal transduction.
Comparison with Similar Compounds
Sodium mercaptoacetate: Similar in structure but contains sodium instead of lithium.
Potassium mercaptoacetate: Similar in structure but contains potassium instead of lithium.
Calcium mercaptoacetate: Similar in structure but contains calcium instead of lithium.
Uniqueness: Lithium mercaptoacetate is unique due to the presence of lithium, which imparts different chemical properties compared to its sodium, potassium, and calcium counterparts. Lithium ions can influence the reactivity and stability of the compound, making it suitable for specific applications in research and industry.
Properties
CAS No. |
22535-44-0 |
|---|---|
Molecular Formula |
C2H3LiO2S |
Molecular Weight |
98.1 g/mol |
IUPAC Name |
lithium;2-sulfanylacetate |
InChI |
InChI=1S/C2H4O2S.Li/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 |
InChI Key |
SGYLFAPYNSPKBJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C(=O)[O-])S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



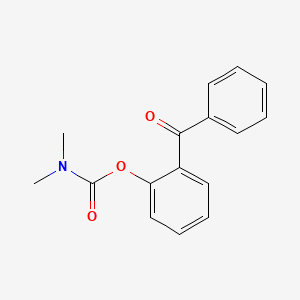
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)


